1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its azidomethyl and difluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps. One common approach is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations. The key synthetic step involves the use of tert-butylsulfinamide and primary alkyl chloride under controlled conditions to achieve the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its unique structure and reactivity.
Materials Science:
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its azidomethyl and difluoromethyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as drug development or materials synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane: This compound shares the difluoromethyl group but differs in the presence of an azabicyclic structure.
3-Azabicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but differ in the substitution pattern and functional groups.
Uniqueness
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[21
Properties
CAS No. |
2649757-05-9 |
---|---|
Molecular Formula |
C7H9F2N3O |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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